![molecular formula C8H6BrF4NO B2364894 4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline CAS No. 1602345-75-4](/img/structure/B2364894.png)
4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline
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Overview
Description
4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline is a chemical compound with the CAS number 1602345-75-4 . It has a molecular weight of 288.04 . The IUPAC name for this compound is 4-bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline . It is a solid at ambient temperature .
Molecular Structure Analysis
The InChI code for 4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline is 1S/C8H6BrF4NO/c9-4-1-7(6(14)2-5(4)10)15-3-8(11,12)13/h1-2H,3,14H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline is a solid at ambient temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Vibrational Analysis and NLO Materials
Research has shown that similar compounds to 4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline, such as 4-bromo-3-(trifluoromethyl)aniline, have been studied for their vibrational properties using techniques like Fourier Transform-Infrared and Fourier Transform-Raman. These studies are significant in the development of Non-Linear Optical (NLO) materials, a key area in photonics and telecommunications (Revathi et al., 2017).
Synthesis of Isatin Derivatives
A series of isatin derivatives, including ones with fluoro-, chloro-, bromo-, and trifluoromethyl groups, have been synthesized from m-substituted anilines. This synthesis pathway, which likely includes compounds structurally related to 4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline, plays a crucial role in developing pharmaceuticals and agrochemicals (Mao Zhenmin, 2008).
Coordination Polymers and Nanostructure Synthesis
Coordination polymers containing ligands similar to 4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline have been synthesized and analyzed. These studies are pivotal in understanding the formation of nano-supramolecular assemblies and exploring their applications in materials science (Hajiashrafi et al., 2015).
Photocatalysis in Organic Synthesis
The photocatalytic applications in organic synthesis, particularly in the installation of amino and fluoroalkyl moieties in anilines, have been demonstrated. This area, involving compounds like 4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline, is crucial for the synthesis of functional molecules in medicinal chemistry and material science (Jingjing Kong et al., 2017).
Chemical Analysis Techniques
Chromatography and other analytical techniques have been employed to understand the properties of halo and nitro derivatives of aniline, which are closely related to 4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline. Such studies provide insights into the chemical behavior and potential applications of these compounds in various scientific fields (Fishbein, 1967).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements are P271 (use only outdoors or in a well-ventilated area), P260 (do not breathe dust/fume/gas/mist/vapours/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
properties
IUPAC Name |
4-bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF4NO/c9-4-1-7(6(14)2-5(4)10)15-3-8(11,12)13/h1-2H,3,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QREDPEMYZOLEHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)OCC(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF4NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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